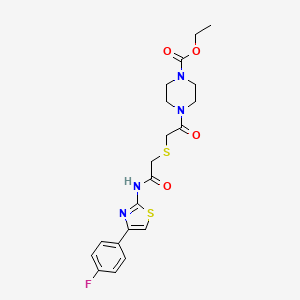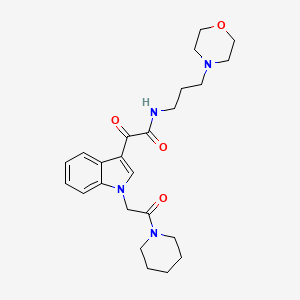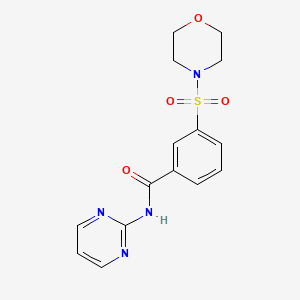![molecular formula C25H25N7O4S B2556365 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1173727-52-0](/img/structure/B2556365.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C25H25N7O4S and its molecular weight is 519.58. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Amides, including benzamides, have been investigated for their antioxidant properties. This compound may exhibit antioxidant activity due to its structural features. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further studies could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements .
Antibacterial Properties
The synthesized compound can be evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Researchers can conduct in vitro tests to determine its efficacy against specific bacterial strains. Understanding its antibacterial mechanisms and potential applications in medicine or agriculture is essential .
Anti-Inflammatory Effects
Given the diverse applications of amides, investigating the anti-inflammatory properties of this compound is worthwhile. Inflammation plays a role in various diseases, and compounds with anti-inflammatory activity are valuable for drug development. Researchers can explore its effects on inflammatory pathways and potential therapeutic applications .
Anti-Tumor Potential
Amide derivatives have been studied for their anti-tumor effects. This compound’s unique structure may contribute to its activity against cancer cells. In vitro and in vivo experiments can assess its cytotoxicity and potential as an anti-cancer agent. Investigating its mode of action and selectivity toward tumor cells is crucial .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Researchers can explore how this compound might enhance material properties, act as a plasticizer, or improve other industrial processes .
Drug Discovery
Amides have been used as synthetic intermediates and building blocks in drug discovery. Investigating this compound’s interactions with biological targets, pharmacokinetics, and toxicity profiles could lead to the development of novel drugs or therapeutic agents .
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4S/c1-15-11-16(2)30(28-15)10-9-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-5-7-18(8-6-17)32(33)34/h5-8,11-13H,9-10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQZMBMHVOITJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-])OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

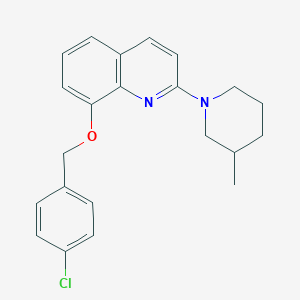
![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)
![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)
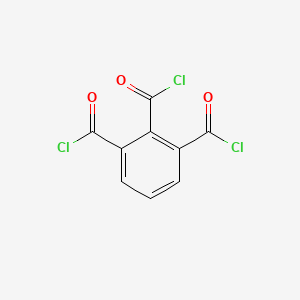
![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)

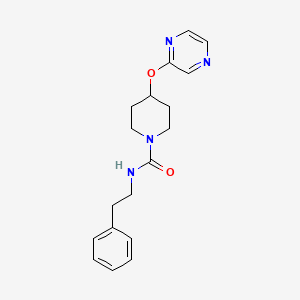
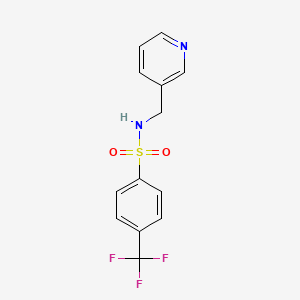
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
